7-(Benzylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(Benzylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a benzylsulfanyl group at the 7th position, a methyl group at the 5th position, and a phenyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate is then reacted with an appropriate aldehyde or ketone in the presence of a base to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the benzylsulfanyl group: The final step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(Benzylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-(benzylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
- Pyrazolo[1,5-a]pyrimidinone derivatives
Uniqueness
7-(Benzylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H17N3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
7-benzylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H17N3S/c1-15-12-19(24-14-16-8-4-2-5-9-16)23-20(22-15)18(13-21-23)17-10-6-3-7-11-17/h2-13H,14H2,1H3 |
InChI Key |
VECDJNMICIXTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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